8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
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Overview
Description
8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound that features a seven-membered nitrogen-containing ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-(2’-bromophenyl)ethynylaniline as a substrate, which undergoes pseudo-intramolecular hydrohalogenation to form the desired azepine structure . The reaction conditions often include the use of a palladium catalyst and specific ligands to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring.
Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogen atoms or other functional groups.
Scientific Research Applications
8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
5H-dibenzo[b,f]azepine: A structurally related compound with similar biological activity.
Flumazenil Related Compound A: Another fluorinated azepine derivative with potential medicinal applications.
Uniqueness: 8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is unique due to its specific fluorine substitution, which can significantly alter its chemical properties and biological activity compared to other azepine derivatives.
Properties
Molecular Formula |
C10H10FNO |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C10H10FNO/c11-7-3-4-8-9(6-7)12-5-1-2-10(8)13/h3-4,6,12H,1-2,5H2 |
InChI Key |
ZFTOVPQZGDFJHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C=C2)F)NC1 |
Origin of Product |
United States |
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